6-Bromoimidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
6-Bromoimidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 6th position and a carboxamide group at the 2nd position makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
The synthesis of 6-Bromoimidazo[1,2-a]pyridine-2-carboxamide typically involves the cyclization of 5-bromo-2-aminopyridine with ethyl bromopyruvate. The reaction conditions often include the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the cyclization process .
Chemical Reactions Analysis
6-Bromoimidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to form dehalogenated products.
Cyclization Reactions: The carboxamide group can participate in cyclization reactions to form fused ring systems.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromoimidazo[1,2-a]pyridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including anticonvulsants and sedatives.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Pharmaceutical Intermediates: It is used in the development of new pharmaceutical agents with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-Bromoimidazo[1,2-a]pyridine-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets in the central nervous system, leading to its anticonvulsant and sedative effects. The compound may modulate the activity of neurotransmitter receptors or ion channels, thereby affecting neuronal excitability and synaptic transmission .
Comparison with Similar Compounds
6-Bromoimidazo[1,2-a]pyridine-2-carboxamide can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
6-Chloroimidazo[1,2-a]pyridine-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.
6-Fluoroimidazo[1,2-a]pyridine-2-carboxamide: Contains a fluorine atom at the 6th position.
6-Iodoimidazo[1,2-a]pyridine-2-carboxamide: Features an iodine atom at the 6th position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other halogenated derivatives .
Properties
Molecular Formula |
C8H6BrN3O |
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Molecular Weight |
240.06 g/mol |
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C8H6BrN3O/c9-5-1-2-7-11-6(8(10)13)4-12(7)3-5/h1-4H,(H2,10,13) |
InChI Key |
GEOXTGOMFVWQLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Br)C(=O)N |
Origin of Product |
United States |
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